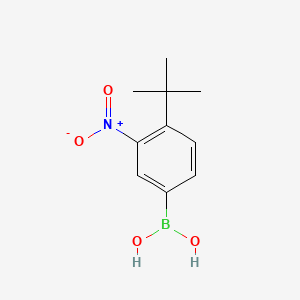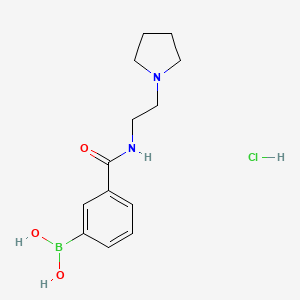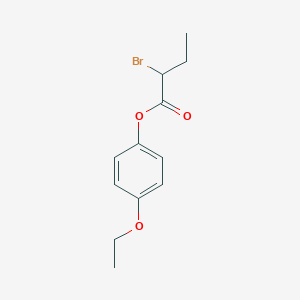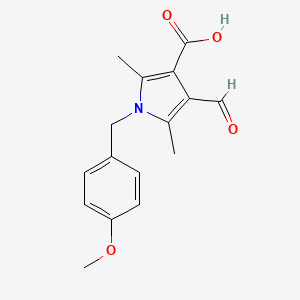![molecular formula C16H16O4S B1438587 2-[(3-Phenylpropyl)sulfonyl]benzoic acid CAS No. 1041528-06-6](/img/structure/B1438587.png)
2-[(3-Phenylpropyl)sulfonyl]benzoic acid
Übersicht
Beschreibung
“2-[(3-Phenylpropyl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C16H16O4S . It falls under the category of organic compounds known as benzoic acids, which are carboxylic acids containing a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzoic acid moiety (a benzene ring attached to a carboxylic acid group) and a phenylpropylsulfonyl group (a benzene ring attached to a propyl chain, which is attached to a sulfonyl group). The exact structure would depend on the positions of these groups on the benzene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzoic acid derivatives generally have relatively high melting points due to the strong intermolecular forces present in these compounds .Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assessment
One study discusses the ABTS/PP Decolorization Assay, a method for evaluating the antioxidant capacity of compounds, including those with phenolic structures that might form adducts with radicals. This method, and the understanding of reaction pathways it provides, is crucial for assessing the potential antioxidant applications of various compounds, including sulfonyl benzoic acid derivatives (Ilyasov et al., 2020).
Environmental Degradation of Chemicals
The microbial degradation of polyfluoroalkyl chemicals is reviewed, highlighting the environmental fate of such compounds. While focusing on polyfluoroalkyl substances, this review indirectly relates to the environmental persistence and degradation pathways that could involve compounds like 2-[(3-Phenylpropyl)sulfonyl]benzoic acid, suggesting avenues for bioremediation and environmental safety assessments (Liu & Avendaño, 2013).
Sulfur Chemistry in Acid Gas Treatment
A comprehensive review of sulfur chemistry and its application in the treatment of acid gases touches upon the importance of sulfur-containing compounds in environmental engineering. The study outlines advancements in desulfurization processes and the role of sulfur chemistry in addressing environmental and industrial challenges, potentially encompassing compounds with sulfonyl groups (Gupta et al., 2016).
Ion Transport Inhibition
Research into the effects of known inhibitors of ion transport on pendrin activity in a human kidney cell line discusses the specificity of compounds in inhibiting transporter activities. Such studies are vital for understanding the pharmacological implications of sulfonyl benzoic acid derivatives in the modulation of ion transport and potential therapeutic applications (Bernardinelli et al., 2016).
Analytical and Pharmacological Potential
The synthesis, properties, and applications of compounds with a sultone core, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, have been explored for their synthetic and pharmacological potential. This review highlights the underinvestigated opportunities for compounds like this compound in drug development and other pharmacological applications (Hryhoriv et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(3-phenylpropylsulfonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c17-16(18)14-10-4-5-11-15(14)21(19,20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIZDGXYGMMKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)


![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)


![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)


